Ibutilide fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.73e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Probing Potassium Channels

Ibutilide fumarate acts by inhibiting a specific type of potassium channel in heart cells known as the rapid delayed rectifier potassium channel (Ikr) []. This channel plays a crucial role in regulating the duration of the action potential, the electrical signal that governs heart muscle contraction. By blocking Ikr, ibutilide prolongs the action potential duration, which can be measured on an electrocardiogram (ECG) [].

Researchers use ibutilide to investigate Ikr channel function in various contexts. For instance, studies may examine how different genetic variations or drug interactions affect Ikr channel activity using ibutilide's ability to prolong the action potential []. This information helps us understand the mechanisms behind abnormal heart rhythms.

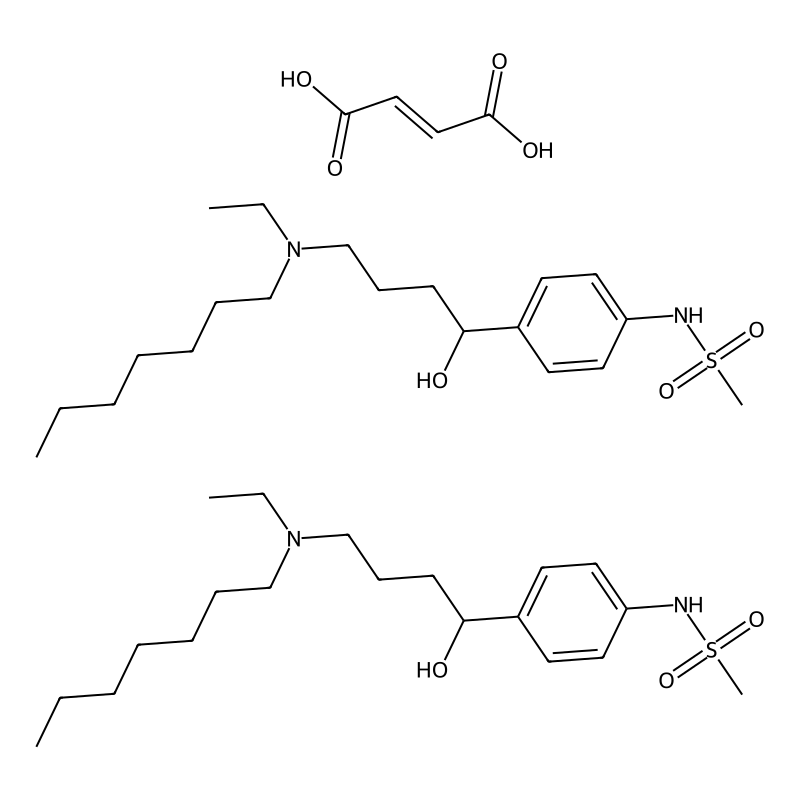

Ibutilide fumarate is a Class III antiarrhythmic agent primarily used for the conversion of acute atrial flutter and recent onset atrial fibrillation to normal sinus rhythm. Its chemical structure is characterized by a methanesulfonamide backbone, with the IUPAC name being (2E)-but-2-enedioic acid; bis(N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide) . The compound has a molecular formula of C22H38N2O5S and a molecular weight of 442.62 g/mol. Ibutilide fumarate is typically administered intravenously as a clear, colorless solution, and it exhibits significant solubility in aqueous environments .

- Ibutilide fumarate works by prolonging the action potential duration in heart cells, affecting their electrical activity []. This helps regulate abnormal heart rhythms in specific cases of atrial fibrillation and atrial flutter [].

- The detailed mechanism involving specific protein interactions within the heart cells is a subject of ongoing research [].

- Ibutilide fumarate is a prescription medication with potential side effects and should only be handled by qualified medical professionals.

- Information on its specific toxicity or hazards is not publicly available due to its intended use as a medication.

Ibutilide fumarate undergoes various metabolic transformations primarily in the liver. The metabolic pathway involves ω-oxidation followed by β-oxidation of the heptyl side chain, resulting in several metabolites. Among these, eight metabolites have been identified, but only one possesses electrophysiologic properties akin to ibutilide itself . The primary route of elimination is renal, with approximately 82% of a dose excreted in urine .

The primary mechanism of action for ibutilide fumarate involves the induction of a slow inward sodium current, which prolongs the action potential duration and increases refractoriness in myocardial cells. Unlike other Class III agents that predominantly block potassium currents, ibutilide activates sodium currents at nanomolar concentrations, contributing to its unique electrophysiological effects . It has been shown to increase both uncorrected and rate-corrected QT intervals, leading to potential risks such as torsades de pointes in susceptible individuals .

The synthesis of ibutilide fumarate involves several steps that typically include:

- Formation of the methanesulfonamide derivative: This is achieved through reactions involving amines and sulfonyl chlorides.

- Coupling with the heptyl side chain: The heptyl group is introduced via alkylation reactions.

- Salt formation: The fumarate salt is formed by reacting ibutilide with fumaric acid .

Specific laboratory protocols may vary, but these general steps outline the synthetic pathway for this compound.

Ibutilide fumarate is primarily indicated for:

- Acute cardioconversion: It is used to restore normal sinus rhythm in patients experiencing atrial flutter or atrial fibrillation.

- Clinical trials: Research continues into its efficacy and safety profile in various arrhythmias beyond atrial flutter and fibrillation .

Ibutilide fumarate has several notable interactions:

- It may decrease the excretion rate of ammonium chloride, potentially raising serum levels of this compound.

- Concomitant use with Class Ia or Class III antiarrhythmic agents is generally contraindicated due to increased risk of QT prolongation and arrhythmias .

- Studies indicate that ibutilide does not significantly interact with cytochrome P450 isoenzymes CYP3A4 or CYP2D6, suggesting lower potential for drug-drug interactions compared to other antiarrhythmics .

Ibutilide fumarate shares structural and functional similarities with other antiarrhythmic agents. Here are some comparable compounds:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Sotalol | Class III | Blocks potassium channels | Also has beta-blocking effects |

| Dofetilide | Class III | Blocks potassium channels | Higher risk of torsades de pointes |

| Procainamide | Class Ia | Blocks sodium channels | Less effective for atrial fibrillation |

| Flecainide | Class Ic | Blocks sodium channels | Used for ventricular tachycardia |

Uniqueness of Ibutilide Fumarate

Ibutilide fumarate's unique mechanism involves both sodium channel activation and potassium current blocking, distinguishing it from other Class III agents that predominantly block potassium channels. This dual action allows it to effectively prolong action potentials while managing arrhythmias more efficiently than some alternatives .

Molecular Structure and Stereochemistry

Ibutilide fumarate possesses a complex molecular architecture that fundamentally determines its pharmacological properties and physical characteristics. The compound exists as the hemifumarate salt, with the chemical name Methanesulfonamide, N-{4-{4-(ethylheptylamino)-1-hydroxybutyl}phenyl}, (+)(−), (E)-2-butenedioate (1:0.5) [1] [2]. The molecular formula of the hemifumarate salt is C22H38N2O5S, corresponding to a molecular weight of 442.62 daltons [1] [3].

The complete structure of ibutilide fumarate as the full salt comprises two ibutilide molecules associated with one fumaric acid molecule, yielding the molecular formula C44H76N4O10S2 with a molecular weight of 885.23-885.24 daltons [4] [5] [6]. The International Union of Pure and Applied Chemistry nomenclature identifies the compound as (2E)-but-2-enedioic acid; bis(N-(4-{4-[ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide) [5].

The stereochemical configuration of ibutilide fumarate presents notable complexity. The molecule contains one chiral center, existing as a racemate of the (+) and (−) enantiomers [1] [2]. This stereogenic center bears a secondary alcohol group, which has been extensively studied through chiral separation techniques [7]. The optical activity is designated as (+/−), indicating the racemic nature of the compound [8]. Research has demonstrated that the racemate exhibits equipotency with either individual enantiomer [9] [10], establishing that both stereoisomers contribute equally to the compound's antiarrhythmic activity.

The structural formula reveals a phenyl ring system substituted with a methanesulfonamide group and connected to a hydroxybutyl chain bearing the ethylheptylamino substituent. The fumaric acid component exists in the (E)-configuration, forming the characteristic trans-alkene structure that contributes to the salt's stability and solubility properties.

Crystallographic Characteristics

The crystallographic properties of ibutilide fumarate reflect its solid-state organization and polymorphic behavior. The compound appears as a white to off-white powder with characteristic crystalline properties [1] [2] [9]. The melting point of ibutilide fumarate has been reported within the range of 112-117°C [9] [10], with some sources specifying the range as 117-121°C for the racemate [11]. This thermal transition temperature provides crucial information for pharmaceutical processing and storage considerations.

The crystal form exhibits specific optical properties, with a characteristic ultraviolet absorption maximum (λmax) at 267 nanometers when measured in ethanol [9] [10]. This spectroscopic signature serves as an important analytical parameter for compound identification and purity assessment. The crystalline structure contributes to the compound's stability profile and influences its dissolution characteristics in pharmaceutical formulations.

The solid-state form demonstrates sufficient stability under controlled conditions, though degradation can occur under extreme pH or thermal stress conditions . The crystallographic organization influences the compound's physical handling properties, including its flowability and compressibility characteristics during pharmaceutical manufacturing processes.

Solubility and Partition Coefficients

The solubility characteristics of ibutilide fumarate demonstrate significant pH dependence and provide critical insights into its biopharmaceutical properties. The compound exhibits high aqueous solubility, with reported values exceeding 100 milligrams per milliliter at pH 7 or lower [1] [2]. This exceptional water solubility facilitates its formulation as an intravenous injection and ensures adequate bioavailability upon administration.

Detailed solubility studies reveal specific values across different solvents. In water, the solubility reaches 89 milligrams per milliliter (100.53 millimolar) at 25°C [13]. The compound demonstrates comparable solubility in dimethyl sulfoxide, achieving 89 milligrams per milliliter (100.53 millimolar) under similar conditions [13]. Ethanol solubility matches these values at 89 milligrams per milliliter [13], indicating favorable dissolution characteristics across multiple pharmaceutical solvents.

Alternative solubility data indicate values exceeding 20 milligrams per milliliter in water [9] [10] [14], confirming the compound's high aqueous solubility profile. This solubility behavior is attributed to the ionic nature of the fumarate salt formation, which enhances water interaction through hydrogen bonding and ionic solvation mechanisms.

The partition coefficient data provides insights into the compound's lipophilicity and membrane permeation characteristics. The predicted water solubility from computational models suggests 0.00473 milligrams per milliliter [5], though this appears inconsistent with experimental observations of much higher solubility values. The logarithm of the partition coefficient (logP) has been reported as 4.72 using ALOGPS methods and 2.54 using Chemaxon calculations [5], indicating moderate lipophilicity that balances aqueous solubility with membrane permeability.

The compound's polar surface area measures 69.64 square angstroms [5], contributing to its solubility profile and influencing its pharmacokinetic behavior. The presence of hydrogen bond acceptors (4) and donors (2) [5] further explains the favorable aqueous solubility through intermolecular interactions with water molecules.

Thermal Stability and Degradation Pathways

The thermal stability profile of ibutilide fumarate reveals important information about its storage requirements and pharmaceutical processing limitations. The compound demonstrates good thermal stability under controlled conditions but exhibits degradation patterns under elevated temperatures and stress conditions.

Forced degradation studies have identified specific thermal decomposition pathways. Heat stress at elevated temperatures results in the formation of two potential degradation impurities observed at relative retention times of 1.4 and 1.6, representing approximately 1.4% and 1.0% degradation products, respectively [15]. These thermal degradation products provide insight into the compound's stability limitations and establish critical storage parameters.

Temperature-dependent stability studies conducted at 40°C and 60°C reveal differential degradation rates [16]. At 40°C, ibutilide fumarate demonstrates acceptable stability suitable for pharmaceutical storage conditions. However, at 60°C, significant degradation occurs, indicating the importance of temperature control during manufacturing and storage processes.

The degradation pathway analysis indicates that thermal stress produces different impurity profiles compared to chemical stress conditions. While heat generates specific degradation products at defined retention times, acid degradation produces a different significant impurity at a relative retention time of approximately 1.7 [15]. This differential degradation behavior suggests multiple mechanistic pathways for compound decomposition depending on the stress conditions applied.

Oxidative stress studies using peroxide demonstrate complete degradation of the ibutilide peak [15], indicating extreme sensitivity to oxidative conditions. This finding emphasizes the importance of antioxidant protection and controlled atmospheric conditions during pharmaceutical handling and storage.

The stability profile under various pH conditions (3.0, 4.0, 4.6, 5.0, and 6.0) shows variable degradation patterns [15], with the compound demonstrating optimal stability around physiological pH ranges. Base-catalyzed degradation does not show significant degradation patterns, suggesting relative stability under alkaline conditions compared to acidic stress.

Storage recommendations specify maintenance at 2-8°C [9] [10] to ensure optimal stability, reflecting the temperature-sensitive nature of the compound. The storage temperature requirements align with the thermal stability data, confirming that refrigerated conditions minimize degradation and preserve pharmaceutical quality.

Photostability studies indicate that light exposure does not produce significant degradation patterns [15], suggesting that the compound possesses adequate photostability for normal pharmaceutical handling conditions. This photostability characteristic simplifies storage requirements by eliminating the need for light-protective packaging in most circumstances.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (hemifumarate) | 442.62 Da | [1] |

| Molecular Weight (full salt) | 885.23-885.24 Da | [4] [5] |

| Melting Point | 112-121°C | [11] [9] |

| Water Solubility | >100 mg/mL (pH ≤7) | [1] [2] |

| Water Solubility (25°C) | 89 mg/mL | [13] |

| LogP (ALOGPS) | 4.72 | [5] |

| LogP (Chemaxon) | 2.54 | [5] |

| UV λmax (EtOH) | 267 nm | [9] [10] |

| Storage Temperature | 2-8°C | [9] [10] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Vapor Density

LogP

log Kow = 4.31 (est)

4.6

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Ibutilide fumarate injection is indicated for the rapid conversion of atrial fibrillation or atrial flutter of recent onset to sinus rhythm. Patients with atrial arrhythmias of longer duration are less likely to respond to ibutilide fumarate injection. The effectiveness of ibutilide has not been determined in patients with arrhythmias of more than 90 days in duration. /Included in US product label/

Ibutilide is administered as a rapid infusion (1 mg over 10 minutes) for the immediate conversion of atrial fibrillation or flutter to sinus rhythm. The drug's efficacy rate is higher in patients with atrial flutter (50-70%) than in those with atrial fibrillation (30-50%). In atrial fibrillation, the conversion rate is lower in those in whom the arrhythmia has been present for weeks or months compared with those in whom it has been present for days.

Pharmacology

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01B - Antiarrhythmics, class i and iii

C01BD - Antiarrhythmics, class iii

C01BD05 - Ibutilide

Mechanism of Action

Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within the channel pore cavity upon channel gating. Ibutilide has been shown to terminate atrial flutter and fibrillation in animal studies, with some risk of ventricular pro-arrhythmia. Experimental models of hypertrophy/heart failure show altered sensitivity to ibutilide, with increased dispersion of repolarization and incidence of pro-arrhythmia. Patient trials show that ibutilide is effective at terminating atrial arrhythmias when given alone, and that it can increase effectiveness and reduce energy requirements of electrical cardioversion. The risk to patients of polymorphic ventricular tachycardia necessitates careful patient selection and monitoring during and after treatment.

Ibutilide injection prolongs action potential duration in isolated adult cardiac myocytes and increases both atrial and ventricular refractoriness in vivo, i.e., class III electrophysiologic effects. Voltage clamp studies indicate that ibutilide fumarate injection, at nanomolar concentrations, delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents, which is the mechanism by which most other class III antiarrhythmics act. These effects lead to prolongation of atrial and ventricular action potential duration and refractoriness, the predominant electrophysiologic properties of ibutilide fumarate injection in humans that are thought to be the basis for its antiarrhythmic effect.

Ibutilide fumarate is a new class III intravenous antiarrhythmic agent indicated for the acute termination of atrial fibrillation and flutter. Ibutilide prolongs repolarization in the atria and ventricle by enhancing the inward depolarizing, slow sodium current, a unique mechanism of action for a class III agent. Atrial refractoriness is prolonged with no evidence of reverse use dependence. Ibutilide may also block the delayed rectifier current, but this does not appear to be clinically relevant. In vitro and at high doses, ibutilide may shorten action potential duration, although this effect has not been noted clinically. Ibutilide can cause torsades de pointes in a rabbit model of proarrhythmia dependent on the formation of early afterdepolarizations. However, it causes less proarrhythmia than sotalol, dofetilide, or sematilide in this model. The pharmacokinetics of ibutilide are linear, its extravascular distribution is rapid and extensive, while its systemic clearance is high (elimination half-life 3-6 hours). Eight metabolites are formed by the liver, only one of which is slightly active. QT prolongation is dose dependent, is maximal at the end of the infusion, and returns to baseline within 2-4 hours following infusion. The pharmacokinetic and electrophysiologic characteristics of ibutilide are complementary in that any risk of proarrhythmia is made manageable by a short half-life. Almost all reported cases of drug-induced torsades de pointes ventricular tachycardia associated with ibutilide have occurred within 40 minutes of starting the infusion. Nevertheless, clinicians using ibutilide can further reduce the chance of torsades de pointes by being very familiar with the criteria for patient selection, and by being prepared to treat it should it occur. When used with full knowledge of its potential risks, ibutilide is a very effective intravenous agent for the acute termination of atrial fibrillation and flutter and is likely to become a significant treatment option for these arrhythmias.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Potassium channels

KCNH2 [HSA:3757] [KO:K04905]

Pictograms

Irritant

Other CAS

130350-52-6

122647-32-9

Absorption Distribution and Excretion

In healthy male volunteers, about 82% of a 0.01 mg/kg dose of [14C] ibutilide fumarate was excreted in the urine (about 7% of the dose as unchanged ibutilide) and the remainder (about 19%) was recovered in the feces.

11 L/kg

29 mL/min/kg

Sixteen adult patients with atrial fibrillation or atrial flutter requiring conversion to normal sinus rhythm: six patients who had New York Heart Association (NYHA) class II or III heart failure due to left ventricular dysfunction (mean +/- SD left ventricular ejection fraction (LVEF) 30 +/- 9%); 10 patients who did not have left ventricular dysfunction (mean +/- SD LVEF 54 +/- 5% in six of these 10 patients) served as controls. All patients received a single dose of ibutilide 1.0 mg administered intravenously over 10 minutes. Blood samples were obtained through an indwelling catheter in the contralateral arm before ibutilide administration, at the end of the infusion, and at 5, 15, 30, 45 minutes and 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, and 48 hours after the infusion. Serum ibutilide concentrations were determined by using high-performance liquid chromatography and mass spectrometry. No significant differences were noted between the heart failure and normal left ventricular function groups in the following parameters: maximum serum ibutilide concentration (median (interquartile range) 3.8 (2.3-5.7) vs 5.8 (3.1-14.4) ug/L, p=0.31), area under the serum concentration-time curve from time zero extrapolated to infinity (mean +/- SD 11.0 +/- 9.4 vs 13.2 +/- 10.6 ug*hr/L, p=0.88), steady-state volume of distribution (1380 +/- 334 vs 1390 +/- 964 L, p=0.99), systemic clearance (129 +/- 60 vs 125 +/- 81 L/hr, p=0.92), or half-life (12.5 +/- 10.7 vs 12.4 +/- 8.6 hrs, p=0.99). The pharmacokinetics of ibutilide do not appear to be altered in patients with NYHA class II or III heart failure due to left ventricular systolic dysfunction.

In healthy male volunteers, about 82% of a 0.01 mg/kg dose of (14)C ibutilide fumarate was excreted in the urine (about 7% of the dose as unchanged ibutilide) and the remainder (about 19%) was recovered in the feces.

After intravenous infusion, ibutilide plasma concentrations rapidly decrease in a multiexponential fashion. The pharmacokinetics of ibutilide are highly variable among subjects. Ibutilide has a high systemic plasma clearance that approximates liver blood flow (about 29 mL/min/kg), a large steady-state volume of distribution (about 11 L/kg) in healthy volunteers, and minimal (about 40%) protein binding. Ibutilide is also cleared rapidly and highly distributed in patients being treated for atrial flutter or atrial fibrillation. The elimination half-life averages about 6 hours (range from 2 to 12 hours). The pharmacokinetics of ibutilide are linear with respect to the dose of Corvert over the dose range of 0.01 mg/kg to 0.10 mg/kg. The enantiomers of ibutilide fumarate have pharmacokinetic properties similar to each other and to ibutilide fumarate.

Metabolism Metabolites

Eight metabolites of ibutilide were detected in metabolic profiling of urine. These metabolites are thought to be formed primarily by omega-oxidation followed by sequential beta-oxidation of the heptyl side chain of ibutilide. Of the eight metabolites, only the omega-hydroxy metabolite possesses class III electrophysiologic properties similar to that of ibutilide in an in vitro isolated rabbit myocardium model. The plasma concentrations of this active metabolite, however, are less than 10% of that of ibutilide.

Associated Chemicals

Wikipedia

1D-chiro-Inositol

Drug Warnings

Patients with chronic atrial fibrillation have a strong tendency to revert after conversion to sinus rhythm and treatments to maintain sinus rhythm carry risks. Patients to be treated with ibutilide fumarate injection, therefore, should be carefully selected such that the expected benefits of maintaining sinus rhythm outweigh the immediate risks of ibutilide fumarate injection, and the risks of maintenance therapy, and are likely to offer an advantage compared with alternative management.

Clinical trials with ibutilide fumarate injection in patients with atrial fibrillation and atrial flutter did not include anyone under the age of 18. Safety and effectiveness of ibutilide in pediatric patients has not been established.

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

For more Drug Warnings (Complete) data for Ibutilide (11 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life averages about 6 hours (range from 2 to 12 hours).

Sixteen adult patients with atrial fibrillation or atrial flutter requiring conversion to normal sinus rhythm: six patients who had New York Heart Association (NYHA) class II or III heart failure due to left ventricular dysfunction (mean +/- SD left ventricular ejection fraction (LVEF) 30 +/- 9%); 10 patients who did not have left ventricular dysfunction (mean +/- SD LVEF 54 +/- 5% in six of these 10 patients) served as controls. All patients received a single dose of ibutilide 1.0 mg administered intravenously over 10 minutes. ... No significant differences were noted between the heart failure and normal left ventricular function groups in the following parameters: ... half-life (12.5 +/- 10.7 vs 12.4 +/- 8.6 hrs, p=0.99).

Use Classification

Methods of Manufacturing

Storage Conditions

Interactions

The potential for proarrhythmia may increase with the administration of ibutilide fumarate injection to patients who are being treated with drugs that prolong the QT interval, such as phenothiazines, tricyclic antidepressants, tetracyclic antidepressants, and certain antihistamine drugs (H1 receptor antagonists).

Class Ia antiarrhythmic drugs (Vaughan Williams Classification), such as disopyramide, quinidine, and procainamide, and other class III drugs, such as amiodarone and sotalol, should not be given concomitantly with ibutilide fumarate injection or within 4 hours postinfusion because of their potential to prolong refractoriness. In the clinical trials, class I or other class III antiarrhythmic agents were withheld for at least 5 half-lives prior to ibutilide infusion and for 4 hours after dosing, but thereafter were allowed at the physician's discretion.

Ibutilide is a class III antiarrhythmic agent indicated for cardioversion of atrial fibrillation and atrial flutter to sinus rhythm (SR). The most serious complication of ibutilide is torsades de pointes (TdP). Magnesium has been successfully used for the treatment of TdP, but its use as a prophylactic agent for this arrhythmia has not yet been established. The present study investigated whether high dose of magnesium would increase the safety and efficacy of ibutilide administration. A total of 476 patients with atrial fibrillation or atrial flutter who were candidates for conversion to SR were divided into 2 groups. Group A consisted of 229 patients who received ibutilide to convert atrial fibrillation or atrial flutter to SR. Group B consisted of 247 patients who received an intravenous infusion of 5 g of magnesium sulfate for 1 hour followed by the administration of ibutilide. Then, another 5 g of magnesium were infused for 2 additional hours. Of the patients in groups A and B, 154 (67.3%) and 189 (76.5%), respectively, were converted to SR (p = 0.033). Ventricular arrhythmias (sustained, nonsustained ventricular tachycardia, and TdP) occurred significantly more often in group A than in group B (7.4% vs 1.2%, respectively, p = 0.002). TdP developed in 8 patients (3.5%) in group A and in none (0%) in group B (p = 0.009). The administration of magnesium (despite the high doses used) was well tolerated. In conclusion, the administration of high doses of magnesium probably makes ibutilide a much safer agent, and magnesium increased the conversion efficacy of ibutilide.

Dates

2: Doggrell SA, Hancox JC. Ibutilide--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation. Expert Opin Investig Drugs. 2005 May;14(5):655-69. Review. PubMed PMID: 15926871.

3: Rogers KC, Wolfe DA. Ibutilide: a class III rapidly acting antidysrhythmic for atrial fibrillation or atrial flutter. J Emerg Med. 2001 Jan;20(1):67-71. Review. PubMed PMID: 11165840.

4: Kaufman LJ, Kofalvi AE, Hong RA, Moreno-Cabral CE, Low LL. Cardioversion of atrial fibrillation with ibutilide in an orthotopic heart transplant patient. J Heart Lung Transplant. 1999 Oct;18(10):1018-20. Review. PubMed PMID: 10561113.

5: Granberry MC. Ibutilide: a new class III antiarrhythmic agent. Am J Health Syst Pharm. 1998 Feb 1;55(3):255-60. Review. PubMed PMID: 9492255.

6: Murray KT. Ibutilide. Circulation. 1998 Feb 10;97(5):493-7. Review. PubMed PMID: 9490245.

7: Foster RH, Wilde MI, Markham A. Ibutilide. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation. Drugs. 1997 Aug;54(2):312-30. Review. PubMed PMID: 9257085.

8: Pill MW. Ibutilide: a new antiarrhythmic agent for the critical care environment. Crit Care Nurse. 1997 Jun;17(3):19-22. Review. PubMed PMID: 9313408.

9: Kowey PR, VanderLugt JT, Luderer JR. Safety and risk/benefit analysis of ibutilide for acute conversion of atrial fibrillation/flutter. Am J Cardiol. 1996 Oct 17;78(8A):46-52. Review. PubMed PMID: 8903276.

10: Naccarelli GV, Lee KS, Gibson JK, VanderLugt J. Electrophysiology and pharmacology of ibutilide. Am J Cardiol. 1996 Oct 17;78(8A):12-6. Review. PubMed PMID: 8903270.

11: Gowda RM, Khan IA, Punukollu G, Vasavada BC, Sacchi TJ, Wilbur SL. Female preponderance in ibutilide-induced torsade de pointes. Int J Cardiol. 2004 Jun;95(2-3):219-22. Review. PubMed PMID: 15193823.

12: Howard PA. Ibutilide: an antiarrhythmic agent for the treatment of atrial fibrillation or flutter. Ann Pharmacother. 1999 Jan;33(1):38-47. Review. PubMed PMID: 9972384.

13: Obel OA, Camm AJ. The use of drugs for cardioversion of recent onset atrial fibrillation and flutter. Focus on ibutilide. Drugs Aging. 1998 Jun;12(6):461-76. Review. PubMed PMID: 9638394.

14: Strimike CL, Wojcik JM. Stopping atrial fibrillation with ibutilide. Am J Nurs. 1998 Jan;98(1):32-4. Review. PubMed PMID: 9455330.

15: Cropp JS, Antal EG, Talbert RL. Ibutilide: a new class III antiarrhythmic agent. Pharmacotherapy. 1997 Jan-Feb;17(1):1-9. Review. PubMed PMID: 9017761.

16: Ellenbogen KA, Clemo HF, Stambler BS, Wood MA, VanderLugt JT. Efficacy of ibutilide for termination of atrial fibrillation and flutter. Am J Cardiol. 1996 Oct 17;78(8A):42-5. Review. PubMed PMID: 8903275.2: Doggrell SA, Hancox JC. Ibutilide--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation. Expert Opin Investig Drugs. 2005 May;14(5):655-69. Review. PubMed PMID: 15926871.

3: Rogers KC, Wolfe DA. Ibutilide: a class III rapidly acting antidysrhythmic for atrial fibrillation or atrial flutter. J Emerg Med. 2001 Jan;20(1):67-71. Review. PubMed PMID: 11165840.

4: Kaufman LJ, Kofalvi AE, Hong RA, Moreno-Cabral CE, Low LL. Cardioversion of atrial fibrillation with ibutilide in an orthotopic heart transplant patient. J Heart Lung Transplant. 1999 Oct;18(10):1018-20. Review. PubMed PMID: 10561113.

5: Granberry MC. Ibutilide: a new class III antiarrhythmic agent. Am J Health Syst Pharm. 1998 Feb 1;55(3):255-60. Review. PubMed PMID: 9492255.

6: Murray KT. Ibutilide. Circulation. 1998 Feb 10;97(5):493-7. Review. PubMed PMID: 9490245.

7: Foster RH, Wilde MI, Markham A. Ibutilide. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation. Drugs. 1997 Aug;54(2):312-30. Review. PubMed PMID: 9257085.

8: Pill MW. Ibutilide: a new antiarrhythmic agent for the critical care environment. Crit Care Nurse. 1997 Jun;17(3):19-22. Review. PubMed PMID: 9313408.

9: Kowey PR, VanderLugt JT, Luderer JR. Safety and risk/benefit analysis of ibutilide for acute conversion of atrial fibrillation/flutter. Am J Cardiol. 1996 Oct 17;78(8A):46-52. Review. PubMed PMID: 8903276.

10: Naccarelli GV, Lee KS, Gibson JK, VanderLugt J. Electrophysiology and pharmacology of ibutilide. Am J Cardiol. 1996 Oct 17;78(8A):12-6. Review. PubMed PMID: 8903270.

11: Gowda RM, Khan IA, Punukollu G, Vasavada BC, Sacchi TJ, Wilbur SL. Female preponderance in ibutilide-induced torsade de pointes. Int J Cardiol. 2004 Jun;95(2-3):219-22. Review. PubMed PMID: 15193823.

12: Howard PA. Ibutilide: an antiarrhythmic agent for the treatment of atrial fibrillation or flutter. Ann Pharmacother. 1999 Jan;33(1):38-47. Review. PubMed PMID: 9972384.

13: Obel OA, Camm AJ. The use of drugs for cardioversion of recent onset atrial fibrillation and flutter. Focus on ibutilide. Drugs Aging. 1998 Jun;12(6):461-76. Review. PubMed PMID: 9638394.

14: Strimike CL, Wojcik JM. Stopping atrial fibrillation with ibutilide. Am J Nurs. 1998 Jan;98(1):32-4. Review. PubMed PMID: 9455330.

15: Cropp JS, Antal EG, Talbert RL. Ibutilide: a new class III antiarrhythmic agent. Pharmacotherapy. 1997 Jan-Feb;17(1):1-9. Review. PubMed PMID: 9017761.

16: Ellenbogen KA, Clemo HF, Stambler BS, Wood MA, VanderLugt JT. Efficacy of ibutilide for termination of atrial fibrillation and flutter. Am J Cardiol. 1996 Oct 17;78(8A):42-5. Review. PubMed PMID: 8903275.